N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(11-24-27)21(29)26(12-23-20)25-19(28)10-15-4-6-16(22)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKWKHTVUUIBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival. By inhibiting these kinases, the compound can effectively control the growth and proliferation of cells.
Mode of Action
The compound interacts with its targets (mTOR and PI3 kinases) by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal functioning of these kinases, leading to changes in cell growth and proliferation.
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway , which is a critical signaling pathway in cells. This pathway is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects such as reduced cell growth and proliferation.
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on anticancer activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic structure. Its molecular formula is with a molecular weight of approximately 417.47 g/mol. The specific arrangement of functional groups in this compound contributes to its unique biological profile.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance, studies have shown that this compound demonstrates broad-spectrum anticancer activity against various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL60 (Leukemia) | 0.0034 | PI3Kδ inhibition, apoptosis induction |
| MCF-7 (Breast) | 3.04 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 2.40 | Induction of caspase-3 mediated apoptosis |
These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells through various mechanisms, including cell cycle arrest and activation of apoptotic pathways .
The compound's mechanism involves multiple pathways:
- PI3K/AKT Pathway Inhibition : It has been shown to inhibit the PI3Kδ isoform, leading to reduced cell survival signals and increased apoptosis in leukemia cells.
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases (G0/G1 and G2/M), which is crucial for preventing cancer cell proliferation.
- Apoptosis Induction : Mechanistic studies reveal an increase in early and late apoptosis markers when treated with this compound .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds within the pyrazolo[3,4-d]pyrimidine family:
- Study on Derivatives : A series of derivatives were synthesized and tested for their anticancer activity. One derivative exhibited IC50 values ranging from 0.7 to 39 across different cancer subpanels, highlighting the potential for selective targeting .
- Comparative Analysis : When compared to established anticancer agents like Duvelisib, this compound showed comparable efficacy with lower toxicity profiles .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Acetamide Group
- Compound (RN 778623-45-3): 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Key Difference: The acetamide group is substituted with a 3-methoxyphenyl instead of 3,4-dimethylphenyl.
Hybrid Core Modifications
- Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Key Difference: Incorporates a chromenone moiety linked via an ethyl group to the pyrazolopyrimidinone core.
Heterocyclic Core Diversity
- and Compounds: Pyrrolo[1,2-b]pyridazine and pyrimido[4,5-d]pyrimidinone derivatives with acetamide substituents. Key Difference: Distinct core structures but shared acetamide functionalization. Impact: Core modifications alter conformational flexibility and electronic profiles, influencing selectivity across biological targets (e.g., kinase vs. protease inhibition) .
Physicochemical Properties
*logP estimated using fragment-based methods.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- 3,4-Dimethylphenyl vs. 3-Methoxyphenyl : Methyl groups may enhance metabolic stability by reducing oxidative dealkylation, whereas methoxy groups improve solubility but increase susceptibility to demethylation .
- Fluorine Substitution : The 4-fluorophenyl group in the target compound likely enhances binding through hydrophobic and electrostatic interactions, as seen in fluorinated kinase inhibitors .
- Therapeutic Potential: Pyrazolo[3,4-d]pyrimidinones are explored in oncology (e.g., JAK2/STAT3 inhibitors).
Q & A
Q. What are the optimal synthesis conditions for this compound?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors. Key steps include:
- Cyclization : Reacting substituted pyrazole derivatives with chlorophenyl precursors under basic conditions (e.g., triethylamine) .
- Acetamide coupling : Using coupling agents like EDCI/HOBt in solvents such as DMF or ethanol at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
Table 1: Synthesis Optimization
| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclization | DCM | Triethylamine | 25°C | 68 | |
| Acetamide coupling | DMF | EDCI/HOBt | 70°C | 82 | |
| Purification | Ethyl acetate/hexane | — | — | 95 |
Q. How is the compound’s structure confirmed?
Structural validation employs:
- NMR : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 432.1542) .
- X-ray crystallography : Resolving bond lengths and angles in the pyrazolo-pyrimidine core .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial efficacy) may arise from assay variability or substituent effects. Mitigation strategies include:
- Comparative assays : Standardized cell lines (e.g., MCF-7 for cancer, S. aureus for microbes) .
- Structure-activity relationship (SAR) : Modifying the 4-fluorophenyl or 3,4-dimethylphenyl groups to isolate activity .
Table 2: Biological Activity Comparison
| Study | Target Activity | IC50 (µM) | Key Substituent | Source |
|---|---|---|---|---|
| Anticancer | MCF-7 | 2.3 | 3,4-dimethylphenyl | |
| Antimicrobial | S. aureus | 8.7 | 4-fluorophenyl |
Q. What strategies enhance pharmacological selectivity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF) to improve target binding .
- Prodrug design : Masking the acetamide group with enzymatically cleavable moieties (e.g., ester linkages) to reduce off-target effects .
Q. How are reaction mechanisms elucidated for derivative synthesis?
- Kinetic studies : Monitoring intermediates via HPLC to identify rate-determining steps (e.g., cyclization vs. coupling) .
- Computational modeling : DFT calculations to map energy barriers for key transitions (e.g., pyrimidine ring closure) .
Methodological Guidelines
Q. What purification methods minimize byproducts?
- Gradient elution chromatography : Using silica gel with stepwise ethyl acetate increases (10% → 50%) to separate acetamide derivatives .
- Recrystallization : Methanol/water (3:1) at 4°C yields crystals with <5% impurities .
Q. How to optimize solvent systems for large-scale synthesis?
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield (85% vs. 82% in DMF) .
- Microwave-assisted synthesis : Reduce reaction time (2h vs. 12h) while maintaining >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
